molecular formula C17H22N4O3 B2907120 Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate CAS No. 2418717-97-0

Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate

Cat. No. B2907120
CAS RN: 2418717-97-0
M. Wt: 330.388
InChI Key: OXWXJLRZXOLFBT-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate, also known as TFP, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. TFP is a triazole-based compound that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate is not well understood. However, it has been suggested that Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate may act as a chelating agent, binding to metal ions such as copper. This binding may result in changes in the fluorescence properties of Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate, making it a useful probe for the detection of metal ions in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate are not well studied. However, it has been reported that Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate may have antioxidant properties and may protect cells from oxidative stress. Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate has also been found to have potential anticancer activity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions in cells. Additionally, Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate is a versatile compound that can be used in the synthesis of novel triazole-based compounds and metal-organic frameworks. However, one limitation of using Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are many future directions for the study of Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate. One potential direction is the further investigation of its mechanism of action, particularly its interaction with metal ions. Additionally, Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate could be used as a starting point for the development of novel triazole-based compounds with potential biological activities. Finally, the synthesis of Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate could be optimized to make it more accessible for use in lab experiments.
Conclusion:
In conclusion, Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate is a triazole-based compound that has potential applications in various fields. Its fluorescent properties make it a useful probe for the detection of metal ions in cells, and it can be used as a starting point for the synthesis of novel compounds. However, further research is needed to fully understand its mechanism of action and potential biological activities.

Synthesis Methods

Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate has been synthesized using various methods, including the reaction of tert-butyl carbamate with 2-formylphenylhydrazine, followed by the reaction with propargyl bromide. Another method involves the reaction of tert-butyl carbamate with 4-azidobenzaldehyde, followed by the reaction with propargyl alcohol. The synthesis of Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of copper ions in cells. Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate has also been used as a reagent for the synthesis of novel triazole-based compounds with potential biological activities. Additionally, Tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate has been used as a ligand in the design of metal-organic frameworks (MOFs) for gas storage and separation.

properties

IUPAC Name

tert-butyl N-[1-[4-(2-formylphenyl)triazol-1-yl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12(18-16(23)24-17(2,3)4)9-21-10-15(19-20-21)14-8-6-5-7-13(14)11-22/h5-8,10-12H,9H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWXJLRZXOLFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)C2=CC=CC=C2C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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